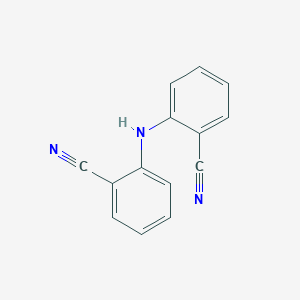
2,2'-Azanediyldibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Azanediyldibenzonitrile: is an organic compound with the molecular formula C14H9N3 . It is also known by its systematic name 2-2’-Iminobis-benzonitrile . This compound is characterized by the presence of two benzonitrile groups connected by an azanediyl (NH) linkage. It is commonly used as a ligand in various chemical reactions, particularly in the field of catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azanediyldibenzonitrile typically involves the reaction of benzonitrile with an appropriate amine under controlled conditions. One common method is the reaction of benzonitrile with ammonia or a primary amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azanediyl linkage .
Industrial Production Methods: Industrial production of 2,2’-Azanediyldibenzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azanediyldibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 2,2’-Azanediyldibenzonitrile.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2,2’-Azanediyldibenzonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2’-Azanediyldibenzonitrile in catalytic reactions involves its role as a ligand. The azanediyl linkage and nitrile groups coordinate with metal centers, facilitating the activation of C-H bonds and promoting the desired chemical transformations. The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions .
Comparison with Similar Compounds
- 3,4-Dihydroxybenzonitrile
- Azobisisobutyronitrile
- 4-Azabenzimidazole
Comparison: 2,2’-Azanediyldibenzonitrile is unique due to its azanediyl linkage, which provides distinct coordination properties compared to other benzonitrile derivatives. This uniqueness makes it particularly effective in specific catalytic applications, such as palladium-catalyzed reactions, where it can enhance selectivity and efficiency .
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(2-cyanoanilino)benzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H |
InChI Key |
JGNDVMNUMRWBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















